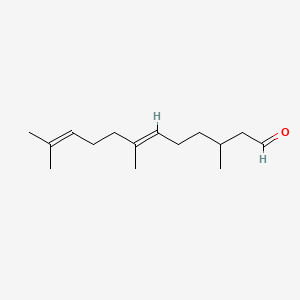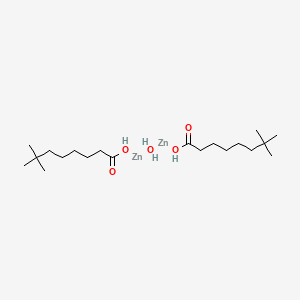
Trimethylselenonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylselenonium iodide is an organoselenium compound with the chemical formula (CH₃)₃SeI It is one of the low-molecular-weight selenium species often detected in human urine and other biological samples
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylselenonium iodide can be synthesized through the methylation of selenide compounds. One common method involves the reaction of dimethyl selenide with methyl iodide under controlled conditions. The reaction typically proceeds as follows:
(CH₃)₂Se+CH₃I→(CH₃)₃SeI
The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale methylation reactions similar to the laboratory synthesis. Industrial processes would likely employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Trimethylselenonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: It can be reduced back to dimethyl selenide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used in substitution reactions.
Major Products Formed
Oxidation: Trimethylselenoxide.
Reduction: Dimethyl selenide.
Substitution: Various substituted selenides depending on the nucleophile used.
Scientific Research Applications
Trimethylselenonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry for selenium determination.
Biology: It serves as a biomarker for selenium exposure and metabolism studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to selenium’s role in cellular processes.
Industry: It is used in the development of selenium-based materials and in environmental monitoring.
Mechanism of Action
The mechanism by which trimethylselenonium iodide exerts its effects involves its interaction with cellular components. It is metabolized in the body to form various selenium-containing compounds, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved include:
Selenoproteins: this compound can be incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox regulation.
DNA and RNA: Selenium compounds can interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- Selenomethionine (SeMet)
- Selenocystine (SeCys)
- Selenoethionine (Seet)
- Selenocystamine (SeCM)
Uniqueness
Trimethylselenonium iodide is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. Unlike other selenium compounds, it is more readily excreted in urine, making it a valuable biomarker for selenium exposure.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new insights and advancements in selenium research.
Properties
CAS No. |
7362-34-7 |
|---|---|
Molecular Formula |
C3H9ISe |
Molecular Weight |
250.98 g/mol |
IUPAC Name |
trimethylselanium;iodide |
InChI |
InChI=1S/C3H9Se.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
BPBBRXLBVLKFKH-UHFFFAOYSA-M |
Canonical SMILES |
C[Se+](C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



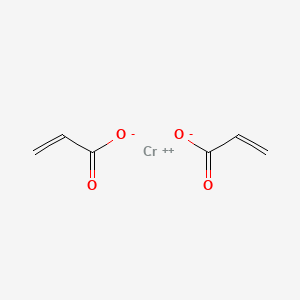
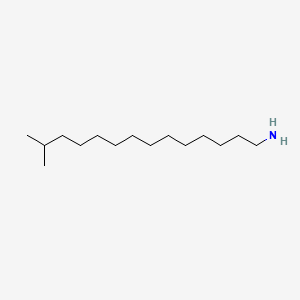
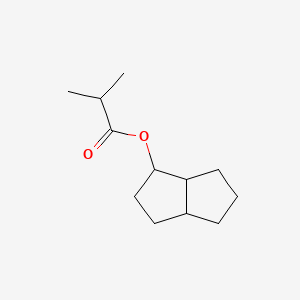

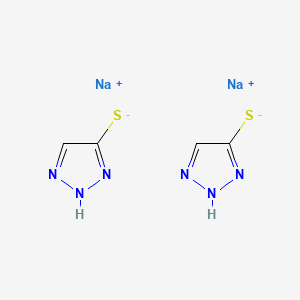
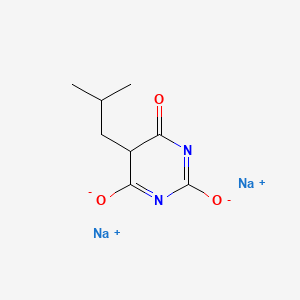
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)

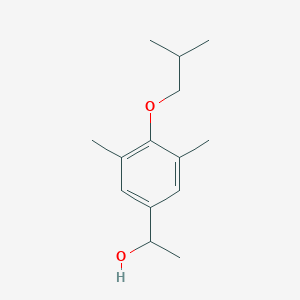
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
